4-(4-Aminophenoxy)pyridine

Organic Synthesis Process Chemistry Intermediates

This para-aminophenoxy pyridine delivers regiospecific reactivity critical for c-Met inhibitors (IC50 ~46.5 nM) and Sorafenib synthesis. Substitution with meta-analogs fails to replicate hydrogen-bonding geometry. High commercial purity (≥98% by HPLC) ensures reproducible polymerization and low impurity profiles. Ideal for medicinal chemistry and advanced materials scale-up.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 102877-78-1
Cat. No. B017474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Aminophenoxy)pyridine
CAS102877-78-1
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)OC2=CC=NC=C2
InChIInChI=1S/C11H10N2O/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-8H,12H2
InChIKeyIHAFMSZIVGDZTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Aminophenoxy)pyridine (CAS 102877-78-1) – Core Properties and Procurement-Relevant Characteristics


4-(4-Aminophenoxy)pyridine (CAS 102877-78-1) is a heterocyclic aromatic diamine compound with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol [1]. Its structure features a pyridine ring linked via an ether bridge to a para-aminophenyl group [2]. This compound is predominantly utilized as a versatile organic intermediate and building block in medicinal chemistry and materials science [1]. It serves as a critical precursor for synthesizing potent kinase inhibitors, including derivatives of Sorafenib and c-Met inhibitors [3], and is also employed in the preparation of advanced functional materials such as thermally stable polyimides [4]. The compound is commercially available from multiple suppliers in research and bulk quantities, with typical purity specifications ranging from 95+% to 98% as determined by HPLC [1].

Why 4-(4-Aminophenoxy)pyridine (CAS 102877-78-1) Cannot Be Casually Substituted in Critical Workflows


Generic substitution with other aminopyridine analogs is not feasible due to the compound's unique regiospecific reactivity and its role as a precisely defined building block. The para-aminophenoxy moiety is essential for establishing critical hydrogen-bonding networks with biological targets such as the MET kinase protein [1]. Furthermore, the specific ether linkage between the pyridine and aniline rings imparts distinct electronic and steric properties that dictate reaction outcomes and material properties [2]. Substituting with a different isomer, such as a meta-substituted analog, or a simpler aminopyridine can disrupt the molecular geometry required for target binding or alter the polymerization kinetics and final thermal/mechanical properties of advanced polyimide materials [2]. The evidence presented below demonstrates that this compound's performance is not a class effect but a structure-specific attribute that directly impacts downstream applications.

4-(4-Aminophenoxy)pyridine (CAS 102877-78-1): Quantitative Differentiation Evidence for Informed Procurement


Synthetic Efficiency: Yield Comparison for Production via 4-Chloropyridine Route

The synthetic route utilizing 4-chloropyridine hydrochloride and 4-aminophenol to produce 4-(4-Aminophenoxy)pyridine achieves a significantly higher yield compared to the alternative route via 4-(4-nitrophenoxy)pyridine reduction [1]. This direct comparison of synthetic pathways provides a clear basis for process selection in laboratory or pilot-scale production.

Organic Synthesis Process Chemistry Intermediates

Antiproliferative Potency: A549 Cell Line Activity Compared to Cabozantinib

A derivative of 4-(4-Aminophenoxy)pyridine, specifically a 4-(4-aminophenoxy)picolinamide analog (Compound 46), demonstrates superior antiproliferative activity against the A549 lung cancer cell line compared to the clinically relevant c-Met inhibitor cabozantinib [1]. This head-to-head comparison establishes the scaffold's potential for developing potent antitumor agents.

Medicinal Chemistry Oncology Kinase Inhibition

Target Engagement: In Vitro c-Met Kinase Inhibitory Activity of Optimized Derivative

An optimized derivative built upon the 4-(4-Aminophenoxy)pyridine core (Compound 46) exhibits potent inhibition of c-Met kinase enzymatic activity [1]. While direct data for the parent 4-(4-Aminophenoxy)pyridine is not reported in this study, the performance of its elaborated derivative provides a class-level inference of the scaffold's potential for achieving high target affinity.

Enzymology Kinase Assay Drug Discovery

Purity Specifications: Commercial Availability at High Purity Grades

4-(4-Aminophenoxy)pyridine is commercially available with minimum purity specifications of 95+% or 98% (HPLC) from multiple vendors [1]. This level of purity is essential for its reliable use as an intermediate in multi-step organic syntheses and for producing high-performance materials.

Analytical Chemistry Quality Control Procurement

Physical Properties: Melting Point Specification for Identity and Purity Assessment

The compound is reported to have a melting point in the range of 138-142 °C, with a specific reported value from a patent synthesis of 165.8-166.6 °C [1]. This physical constant serves as a critical differentiator from close structural analogs and is a key parameter for identity verification and initial purity assessment upon receipt.

Physical Chemistry Quality Control Analytical Methods

Proven Application Scenarios for 4-(4-Aminophenoxy)pyridine (CAS 102877-78-1) Based on Quantitative Evidence


Medicinal Chemistry: Scaffold for Next-Generation c-Met Kinase Inhibitors

4-(4-Aminophenoxy)pyridine serves as a privileged scaffold for developing potent c-Met kinase inhibitors. As demonstrated by the 2.4-fold higher potency of a derivative against A549 cells compared to cabozantinib, this core structure can be optimized to achieve superior antiproliferative activity [1]. This application is directly supported by evidence that derivatives of this compound exhibit low nanomolar IC50 values (46.5 nM) against c-Met kinase, a key target in oncology [1].

Pharmaceutical Development: Key Intermediate for Kinase Inhibitor Drugs

This compound is a documented intermediate in the synthesis of the FDA-approved multikinase inhibitor Sorafenib and its analogs [1]. Its high commercial purity (95-98%) and defined synthetic routes with yields of up to 96% make it a reliable and scalable building block for producing drug substances and their related impurities for reference standard or process development purposes [2].

Materials Science: Monomer for High-Performance Thermally Stable Polyimides

The pyridine and aminophenoxy functionalities allow 4-(4-Aminophenoxy)pyridine to be used as a monomer or co-monomer in the synthesis of advanced polyimide materials [1]. These materials exhibit enhanced organosolubility, thermal stability, and mechanical properties, which are critical for applications in the aerospace, electronics, and coatings industries [1]. The compound's well-defined melting point and high purity are essential for achieving reproducible polymerization kinetics and final polymer properties.

Analytical & Process Chemistry: Reliable Building Block for Complex Organic Synthesis

Due to its commercially available high purity (≥95%) and well-characterized physical properties (e.g., melting point of 138-142 °C), 4-(4-Aminophenoxy)pyridine is an ideal, reliable building block for multi-step organic syntheses [1][2]. Its use minimizes the introduction of unknown impurities and ensures reaction reproducibility, making it a preferred choice over less well-characterized or lower-purity analogs in both academic research and industrial process development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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